molecular formula C10H12O4 B1258271 2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid

2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid

Cat. No. B1258271
M. Wt: 196.2 g/mol
InChI Key: NDXWYVRAUFPPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-(4-hydroxyphenyl)butanoic acid is a member of phenols.

Scientific Research Applications

Antimicrobial Activity

2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid derivatives have been explored for their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, have exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering

2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid derivatives have been utilized in crystal engineering. A study on baclofen, a γ-amino acid derivative, involved the formation of multicomponent crystals with various acids, demonstrating the compound's potential in crystallography and materials science (Báthori & Kilinkissa, 2015).

Synthetic Ion Channels

In nanotechnology, derivatives of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid have been used for optical gating of synthetic ion channels. This application highlights their potential in developing nanofluidic devices for controlled ionic transport, which could have implications in sensing and information processing (Ali et al., 2012).

Fluorescence Monitoring

4-Hydroxyphenyl-butadienyl dyes, synthesized for improved water-solubility and extended pH-sensing region, have been evaluated for fluorescence monitoring in drug delivery. These dyes have shown potential in biomedical and pharmaceutical assays due to their activatable fluorescence and dual-fluorescence properties (Bondar et al., 2020).

Lipid Peroxidation Studies

Studies on lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE) have involved understanding its formation and metabolism. These studies contribute to our understanding of oxidative stress and its implications in diseases like atherosclerosis (Spickett, 2013).

Methionine Precursor for Poultry Nutrition

DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor related to 2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid, has been shown to protect intestinal epithelial barrier function and improve poultry product quality (Martín-Venegas et al., 2013).

Surfactant Synthesis

The compound has also been used in the synthesis of novel surfactants, with applications in various industries. Anionic surfactants synthesized from 2-Hydroxy-4-(methylthio)butanoic acid have shown promising properties for use in detergents and other applications (Yu et al., 2015).

properties

Product Name

2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

2-hydroxy-4-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O4/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9,11-12H,3,6H2,(H,13,14)

InChI Key

NDXWYVRAUFPPEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)O)O

synonyms

2-hydroxy-4-(4-hydroxyphenyl)butanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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